molecular formula C8H9BrN2O B2365376 Propanamide,n-(6-bromo-2-pyridinyl)- CAS No. 882175-76-0

Propanamide,n-(6-bromo-2-pyridinyl)-

Cat. No.: B2365376
CAS No.: 882175-76-0
M. Wt: 229.077
InChI Key: CAQDAMNANHCDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, N-(6-bromo-2-pyridinyl)- is an organic compound with the molecular formula C8H9BrN2O. It is a derivative of pyridine, featuring a bromine atom at the 6th position of the pyridine ring and an amide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, N-(6-bromo-2-pyridinyl)- can be synthesized through several methods. One common approach involves the reaction of 6-bromo-2-aminopyridine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(6-bromo-2-pyridinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanamide, N-(6-bromo-2-pyridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanamide, N-(6-bromo-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-pyridinyl)propanamide
  • N-(5-Bromo-6-methyl-2-pyridinyl)propanamide
  • N-(Pyridin-2-yl)amides

Uniqueness

Propanamide, N-(6-bromo-2-pyridinyl)- is unique due to the specific positioning of the bromine atom on the pyridine ring, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

N-(6-bromopyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQDAMNANHCDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.